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dibromopicolinate

Cat. No.: B052669 Get Quote

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction
Methyl 6-amino-3,5-dibromopicolinate is a halogenated pyridine derivative that serves as a

valuable and versatile building block in the field of medicinal chemistry. Its unique structural

features, including two bromine atoms at positions 3 and 5, an amino group at position 6, and a

methyl ester at position 2, provide multiple reactive sites for chemical modification. This allows

for the systematic exploration of chemical space and the development of novel molecular

entities with diverse biological activities. The pyridine core is a common motif in many FDA-

approved drugs, and its nitrogen atom can participate in crucial hydrogen bonding interactions

with biological targets.[1] The presence of two halogen atoms offers the potential for selective,

stepwise functionalization through various cross-coupling reactions, enabling the synthesis of

complex molecular architectures.[2][3] This guide provides a comprehensive overview of the

synthesis, reactivity, and potential applications of Methyl 6-amino-3,5-dibromopicolinate as a

key intermediate in drug discovery.

Physicochemical Properties
A summary of the key physicochemical properties of Methyl 6-amino-3,5-dibromopicolinate
is presented in the table below.
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Property Value

CAS Number 443956-21-6

Molecular Formula C₇H₆Br₂N₂O₂

Molecular Weight 309.94 g/mol

Appearance Solid

Synonyms
Methyl 6-amino-3,5-dibromopyridine-2-

carboxylate

InChI Key RLNKFHZYSZFLTL-UHFFFAOYSA-N

Synthesis of Methyl 6-amino-3,5-dibromopicolinate
While a specific, detailed synthesis protocol for Methyl 6-amino-3,5-dibromopicolinate is not

readily available in the public domain, a plausible synthetic route can be devised based on

established chemical transformations of similar pyridine derivatives. A common strategy

involves the bromination of a suitable 6-aminopicolinic acid precursor.

Proposed Synthetic Pathway
The proposed synthesis starts from 6-aminopicolinic acid, proceeds through a bromination

step, and concludes with esterification.

6-Aminopicolinic Acid Bromination

N-Bromosuccinimide (NBS),
Sulfuric Acid 6-Amino-3,5-dibromopicolinic Acid Esterification

Methanol,
Sulfuric Acid (cat.) Methyl 6-amino-3,5-dibromopicolinate

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Methyl 6-amino-3,5-dibromopicolinate.

Experimental Protocol (Hypothetical)
The following is a generalized experimental protocol for the synthesis of Methyl 6-amino-3,5-
dibromopicolinate.
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Step 1: Bromination of 6-Aminopicolinic Acid

To a stirred solution of 6-aminopicolinic acid (1.0 eq) in concentrated sulfuric acid, cool the

mixture to 0 °C in an ice bath.

Slowly add N-Bromosuccinimide (NBS) (2.2 eq) in portions, maintaining the temperature

below 10 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a

saturated solution of sodium bicarbonate.

The resulting precipitate, 6-amino-3,5-dibromopicolinic acid, is collected by filtration, washed

with cold water, and dried under vacuum.

Step 2: Esterification of 6-Amino-3,5-dibromopicolinic Acid

Suspend the dried 6-amino-3,5-dibromopicolinic acid (1.0 eq) in methanol.

Add a catalytic amount of concentrated sulfuric acid.

Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC or LC-MS.

After the reaction is complete, cool the mixture to room temperature and remove the

methanol under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a

saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain Methyl 6-amino-
3,5-dibromopicolinate.

Utility as a Building Block in Medicinal Chemistry
Methyl 6-amino-3,5-dibromopicolinate is a valuable building block due to the differential

reactivity of its functional groups. The two bromine atoms are amenable to various palladium-

catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig

amination reactions. This allows for the introduction of a wide range of substituents, including

aryl, heteroaryl, and amino groups, at the 3 and 5 positions of the pyridine ring. The amino

group at the 6-position and the methyl ester at the 2-position can also be further modified,

providing additional points for diversification.

Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[4] The bromine

atoms on the picolinate scaffold can be selectively replaced with aryl or heteroaryl groups using

boronic acids or esters in the presence of a palladium catalyst and a base. The reactivity of the

two bromine atoms may differ, potentially allowing for selective mono- or di-arylation under

controlled reaction conditions.

Generalized Experimental Protocol for Suzuki-Miyaura
Coupling

In a reaction vessel, combine Methyl 6-amino-3,5-dibromopicolinate (1.0 eq), the desired

aryl or heteroaryl boronic acid (1.1-2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10

mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).

Add a suitable solvent system, such as a mixture of dioxane and water.

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by

TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis of a library of bioactive

molecules starting from Methyl 6-amino-3,5-dibromopicolinate.
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Caption: General workflow for drug discovery using the target building block.

Potential Medicinal Chemistry Applications
While specific biological activity data for derivatives of Methyl 6-amino-3,5-dibromopicolinate
is limited, the broader class of substituted 6-aminopicolinates has shown promise in various
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therapeutic areas. The following table summarizes the biological activities of some structurally

related compounds.

Compound Class Target/Activity
Reported
IC₅₀/Activity

Reference

6-Substituted

Imidazo[1,2-

a]pyridines

Anticancer (Colon

Cancer Cell Lines HT-

29 and Caco-2)

Excellent activity,

induction of apoptosis
[5]

6-

Dialkylaminopyrimidin

e Carboxamides

Antitubercular

(Mycobacterium

tuberculosis)

Active against clinical

Mtb strains
[6]

Chloropicolinate

Amides and Ureas

Antitubercular

(Mycobacterium

tuberculosis)

Good MIC values with

low cytotoxicity
[7]

8-Hydroxyquinoline

Derivatives

Antibacterial (Gram-

positive and Gram-

negative strains)

Potent activity with

low MIC values
[8]

This data suggests that derivatives of Methyl 6-amino-3,5-dibromopicolinate could be

explored for the development of novel anticancer, antitubercular, and antibacterial agents.

Logical Relationship in Drug Discovery
The following diagram illustrates a hypothetical decision-making process in a drug discovery

project utilizing this building block.
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Caption: Hypothetical decision tree in a drug discovery cascade.

Conclusion
Methyl 6-amino-3,5-dibromopicolinate represents a highly valuable and versatile building

block for medicinal chemistry research. Its multiple points of functionalization allow for the

creation of diverse chemical libraries for biological screening. The potential for selective,

stepwise modification of the two bromine atoms through well-established cross-coupling

methodologies provides a powerful strategy for the synthesis of complex and novel drug

candidates. While further research is needed to fully elucidate the biological potential of its

derivatives, the existing data on related compound classes suggests promising avenues for the

discovery of new therapeutics in areas such as oncology and infectious diseases. This guide

provides a foundational understanding for researchers looking to incorporate this promising

scaffold into their drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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